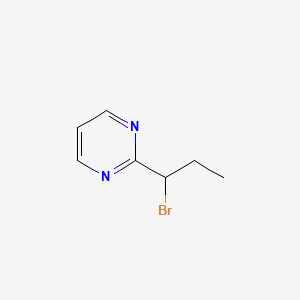
2-(1-Bromopropyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Bromopropyl)pyrimidine is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a bromine atom attached to the first carbon of a propyl group, which is in turn attached to the second position of the pyrimidine ring. The presence of the bromine atom makes this compound highly reactive and useful in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromopropyl)pyrimidine typically involves the bromination of a propyl-substituted pyrimidine. One common method is the reaction of 2-propylpyrimidine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to achieve high yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
2-(1-Bromopropyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation: The propyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding propylpyrimidine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: Propyl alcohol, propionaldehyde, or propionic acid derivatives.
Reduction: 2-Propylpyrimidine.
科学的研究の応用
2-(1-Bromopropyl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives. It is also employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2-(1-Bromopropyl)pyrimidine depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved vary depending on the specific derivative and its intended use.
類似化合物との比較
2-(1-Bromopropyl)pyrimidine can be compared with other similar compounds, such as:
2-(1-Chloropropyl)pyrimidine: Similar structure but with a chlorine atom instead of bromine. Chlorine is less reactive than bromine, leading to different reactivity and applications.
2-(1-Iodopropyl)pyrimidine: Contains an iodine atom, which is more reactive than bromine. This compound may undergo faster and more efficient reactions.
2-(1-Fluoropropyl)pyrimidine: Features a fluorine atom, which is highly electronegative and can significantly alter the compound’s properties and reactivity.
The uniqueness of this compound lies in its balanced reactivity, making it a versatile intermediate for various chemical transformations.
特性
分子式 |
C7H9BrN2 |
|---|---|
分子量 |
201.06 g/mol |
IUPAC名 |
2-(1-bromopropyl)pyrimidine |
InChI |
InChI=1S/C7H9BrN2/c1-2-6(8)7-9-4-3-5-10-7/h3-6H,2H2,1H3 |
InChIキー |
AIBREZZVWUXRRG-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=NC=CC=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12632707.png)
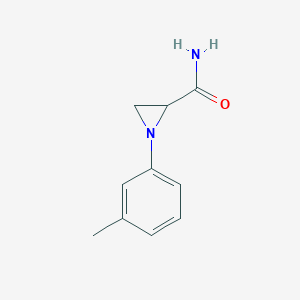
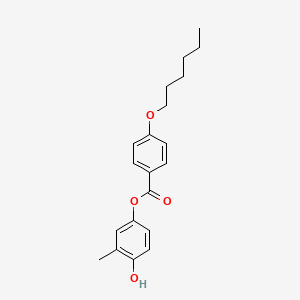
![Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-](/img/structure/B12632718.png)
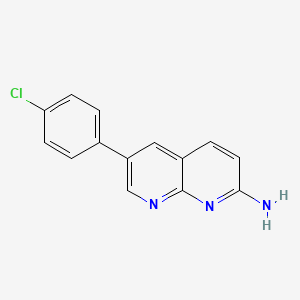
![N-[2-[2-[[3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]methyl]pyridin-1-ium-1-yl]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12632733.png)
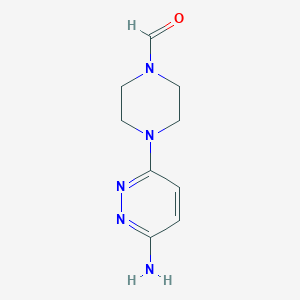
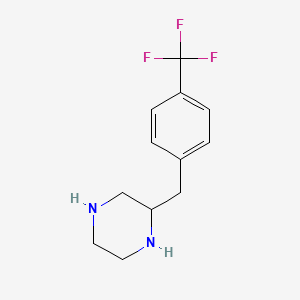

![1H-1,2,4-Triazole-1-acetamide, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12632758.png)
![Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B12632762.png)

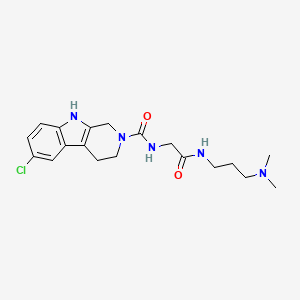
![2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile](/img/structure/B12632774.png)
